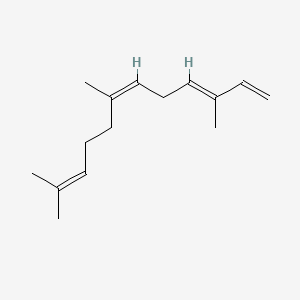

E,Z-alpha-Farnesene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

E,Z-alpha-Farnesene: is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is one of the isomers of alpha-Farnesene, which is commonly found in the essential oils of various plants. This compound is known for its role in the aroma of fruits and flowers and has significant biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of E,Z-alpha-Farnesene can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail coupling reaction . This method typically requires catalysts such as Lewis acids to facilitate the reaction. Another method involves the isomerization of other farnesene isomers under specific conditions to obtain the E,Z configuration.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the essential oils of plants like apples and gardenias. The extraction process includes steam distillation followed by fractional distillation to isolate the desired isomer.

Analyse Des Réactions Chimiques

Types of Reactions: E,Z-alpha-Farnesene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of and .

Reduction: Reduction reactions can convert this compound into .

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Catalysts such as on carbon are often used.

Substitution: Halogenation can be achieved using or under controlled conditions.

Major Products:

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated farnesene derivatives.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Pest Deterrence and Plant Defense

E,Z-alpha-farnesene plays a significant role in plant defense mechanisms. Research has shown that the expression of the GmAFS gene in soybean leads to the production of E,E-alpha-farnesene, which enhances resistance against pests such as nematodes and spider mites. Infestation by Tetranychus urticae induces the emission of E,E-alpha-farnesene, attracting natural predators like syrphid flies and lacewings, thereby aiding in pest control .

Table 1: Effects of this compound on Pest Resistance

1.2 Use as an Alarm Pheromone

In termites, E,E-alpha-farnesene has been identified as an alarm pheromone that triggers defensive behaviors among colony members. This application highlights its role in inter-organism communication within ecological systems .

Food Preservation

This compound is noted for its antifungal properties, particularly in post-harvest applications. Studies indicate that reduced levels of E,E-alpha-farnesene correlate with decreased susceptibility to fungal infections in apple fruits, suggesting its potential utility in extending shelf life and maintaining quality during storage .

Medicinal Applications

3.1 Anti-Inflammatory Properties

Recent studies have indicated that farnesene exhibits immunomodulatory activities, particularly in human neutrophils. It has been shown to inhibit chemotaxis and calcium influx in neutrophils, suggesting potential therapeutic applications for inflammatory conditions .

Table 2: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits neutrophil activation | |

| Antifungal | Reduces infection rates in fruits | |

| Alarm pheromone | Triggers defensive behavior in termites |

Biotechnological Applications

This compound is being explored for its biosynthetic pathways. Recent advancements include engineering Escherichia coli to produce alpha-farnesene from CO2, showcasing its potential for sustainable production methods . This biotechnological approach could lead to more environmentally friendly applications of this compound across various industries.

Mécanisme D'action

E,Z-alpha-Farnesene can be compared with other farnesene isomers such as:

- E,E-alpha-Farnesene

- Z,Z-alpha-Farnesene

Uniqueness:

- This compound has a unique geometric configuration that influences its biological activity and aromatic properties .

- It is more effective as a pheromone compared to other isomers.

Comparaison Avec Des Composés Similaires

- E,E-alpha-Farnesene: Another isomer with different geometric configuration.

- Z,Z-alpha-Farnesene: Less common and has different biological activities.

Propriétés

Numéro CAS |

28973-98-0 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12- |

Clé InChI |

CXENHBSYCFFKJS-DZKMRSEMSA-N |

SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C |

SMILES isomérique |

CC(=CCC/C(=C\C/C=C(\C)/C=C)/C)C |

SMILES canonique |

CC(=CCCC(=CCC=C(C)C=C)C)C |

Key on ui other cas no. |

125037-13-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.